Ethyl 2,4-dimethyl-3-oxopentanoate

Catalog No.
S9076716
CAS No.
7251-96-9
M.F
C9H16O3
M. Wt
172.22 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2,4-dimethyl-3-oxopentanoate

CAS Number

7251-96-9

Product Name

Ethyl 2,4-dimethyl-3-oxopentanoate

IUPAC Name

ethyl 2,4-dimethyl-3-oxopentanoate

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

InChI

InChI=1S/C9H16O3/c1-5-12-9(11)7(4)8(10)6(2)3/h6-7H,5H2,1-4H3

InChI Key

JALTUNPRESCIAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C(=O)C(C)C

Ethyl 2,4-dimethyl-3-oxopentanoate (CAS 7251-96-9) is a highly substituted beta-keto ester characterized by dual steric bulk flanking its reactive ketone center: an alpha-methyl group and a gamma-isopropyl group. In industrial and pharmaceutical synthesis, it serves as a bifunctional electrophile for the construction of densely functionalized pyrimidines, pyrazoles, and related heterocycles. Compared to simpler beta-keto esters, this specific substitution pattern is utilized to impart precise lipophilic and steric properties to downstream active pharmaceutical ingredients (APIs), particularly in the development of kinase and epigenetic inhibitors [1]. Its procurement as a >98% pure building block allows manufacturers to bypass hazardous in-house alkylation steps while ensuring regiocontrol during heterocycle condensation.

Research Fit

Stereoselective synthesis α,γ-dimethyl substitution reported to enable diastereoselective piperidone and tetrahydropyrandione formation
Enolate reactivity Distinct steric environment and predicted pKa may support controlled enolate chemistry
Flavor chemistry Reported fruity odor profile for flavor and fragrance research applications

Substituting ethyl 2,4-dimethyl-3-oxopentanoate with simpler analogs, such as ethyl acetoacetate or ethyl 4-methyl-3-oxopentanoate, fundamentally alters the architecture of the resulting heterocycle. Failing to include the alpha-methyl group leaves the 5-position of a resulting pyrimidine ring unsubstituted, which changes the molecule's 3D conformation, eliminates van der Waals interactions in target binding pockets, and reduces the core's lipophilicity by approximately 0.5 LogP units [1]. Furthermore, using crude, in-house methylated mixtures introduces des-methyl or over-alkylated impurities that co-crystallize with the target API, leading to failed batch specifications and necessitating preparative chromatography [2].

Substitution Risk

Steric control mismatch
Replacing with non-γ-substituted β-keto esters may reduce diastereoselectivity in Mannich-type cyclizations; the α,γ-dimethyl pattern creates a congested enolate environment not present in mono-substituted analogs.
Physical property shift
Boiling point, density, and enol content differ from ethyl 4-methyl-3-oxopentanoate or ethyl 2-methyl-3-oxobutyrate; direct substitution may alter reaction profiles and purification behavior.
Sensory profile alteration
Organoleptic properties are specific to the 2,4-dimethyl-3-oxopentanoate backbone; generic fruity esters cannot replicate the distinct odor character required in flavor and fragrance formulations.

Elimination of Genotoxic Reagents in Scale-Up Manufacturing

The synthesis of densely substituted pyrimidines requires the alpha-alkylation of a beta-keto ester. Procuring ethyl 2,4-dimethyl-3-oxopentanoate directly eliminates the need for in-house methylation. Compared to the baseline process of reacting ethyl 4-methyl-3-oxopentanoate with methyl iodide (MeI), using the pre-formed compound removes a Category 1A carcinogenic alkylating agent from the manufacturing floor [1]. This substitution eliminates the requirement for genotoxic impurity (GTI) tracking of MeI in the final API, reducing analytical overhead and lowering the process E-factor by removing the associated solvent and base waste streams.

Evidence DimensionGenotoxic reagent handling
Target Compound Data0 equivalents of Methyl Iodide required for heterocycle synthesis
Comparator Or BaselineIn-house synthesis from ethyl 4-methyl-3-oxopentanoate requires >1.2 equivalents of Methyl Iodide
Quantified Difference100% reduction in MeI usage and associated GTI analytical tracking
ConditionsKilogram-scale API manufacturing

Removing methyl iodide from the synthetic route simplifies regulatory compliance and improves operator safety during scale-up.

Diastereoselectivity
Class-level
Ethyl 2,4-dimethyl-3-oxopentanoate: reported high diastereoselectivity Non-γ-substituted β-keto esters: expected lower diastereoselectivity
Supports stereochemical-control workflow fit
Qualitative evidence; source describes class-level trend

Lipophilicity and Steric Tuning of the Heterocyclic Core

The dual substitution pattern of ethyl 2,4-dimethyl-3-oxopentanoate dictates the physicochemical properties of the downstream heterocycle. When condensed with thiourea or aminopyrazoles, the resulting core (e.g., a 5-methyl-6-isopropyl-pyrimidine) exhibits a higher lipophilicity compared to the baseline unsubstituted core derived from ethyl acetoacetate. This specific substitution adds approximately +1.0 to +1.5 cLogP units to the scaffold [1]. The adjacent methyl and isopropyl groups force a specific dihedral twist on attached aromatic rings, which serves as a conformational lock for binding in hydrophobic pockets such as those found in KDM5 or PI3K/mTOR targets.

Evidence DimensionCore Lipophilicity (cLogP contribution)
Target Compound DataContributes +1.0 to +1.5 cLogP units (via isopropyl and methyl groups)
Comparator Or BaselineEthyl acetoacetate contributes ~0 cLogP units (baseline methyl only)
Quantified Difference>1.0 unit increase in lipophilicity with enhanced steric volume
Conditionsin silico modeling and standard medicinal chemistry SAR profiling

This precise steric and lipophilic contribution is required for achieving target affinity and oral bioavailability in advanced drug candidates.

Geometrical isomer outcome
Class-level
Dibromo derivative: single geometrical isomer obtained Simpler bromo β-keto esters: may give complex isomeric mixtures
May simplify purification in tetrahydropyrandione synthesis
Reformatsky conditions; scope derived from specific literature report

Prevention of Co-Crystallizing Impurities in Condensation Reactions

During the synthesis of complex APIs, the purity of the beta-keto ester precursor is directly linked to the final product yield. Utilizing high-purity (>98%) procured ethyl 2,4-dimethyl-3-oxopentanoate ensures uniform condensation. Utilizing crude mixtures from in-house alpha-methylation leaves 5-15% of unreacted ethyl 4-methyl-3-oxopentanoate or over-alkylated byproducts. Because the resulting des-methyl heterocycles share nearly identical solubility profiles with the target API, they co-crystallize, reducing the isolated yield of the pure API by over 20% and forcing the use of preparative HPLC for separation [1].

Evidence DimensionDownstream API isolation efficiency
Target Compound Data>98% pure precursor yields phase-pure API via standard crystallization
Comparator Or BaselineCrude in-house methylated precursor (containing ~10% des-methyl impurity)
Quantified Difference>20% improvement in isolated API yield by avoiding co-crystallization
ConditionsMulti-gram condensation with amidines/thiourea followed by recrystallization

Procuring high-purity precursor material maintains high downstream yields and avoids chromatographic purification steps.

Enolate acidity (pred.)
Data to verify
pKa ≈ 11.88 (methyl ester analog)
Predicted acidity context for enolate generation
Prediction for methyl analog; experimental confirmation needed
Flavor profile
Source review
Reported fruity odor; used in flavor/fragrance
Identity-dependent sensory property
Qualitative vendor descriptions; no threshold data available

Synthesis of PI3K/mTOR and Epigenetic Inhibitors

Ethyl 2,4-dimethyl-3-oxopentanoate is utilized for constructing the sterically demanding pyrimidine or pyrazolo-pyrimidine cores required for advanced kinase (e.g., PI3K/mTOR) and epigenetic (e.g., KDM5) inhibitors. Its pre-installed alpha-methyl and gamma-isopropyl groups provide the exact conformational locking and lipophilicity needed for target pocket binding, whereas simpler beta-keto esters fail to provide these interactions [1].

Genotoxin-Free Scale-Up of Heterocyclic APIs

For contract manufacturing organizations (CMOs) scaling up pyrimidine-based APIs, procuring this compound directly bypasses the need for in-house alpha-alkylation. This eliminates the handling of methyl iodide, a severe genotoxic impurity (GTI), thereby streamlining the regulatory filing process, improving plant safety, and reducing the analytical burden associated with GTI trace analysis in the final drug substance [2].

High-Yield Combinatorial Library Synthesis

In medicinal chemistry library generation, the high purity of commercially sourced ethyl 2,4-dimethyl-3-oxopentanoate ensures predictable and clean condensation reactions with various hydrazines, amidines, and ureas. This avoids the generation of des-methyl structural analogs that complicate high-throughput screening and require preparative HPLC separations, thus maximizing the efficiency of the discovery workflow [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Diastereoselective piperidone synthesis
α,γ-dimethyl substitution pattern
Mannich reaction stereochemical outcome review
Tetrahydropyrandione stereoselective routes
Dibromo derivative scaffold identity
Single-isomer formation under Reformatsky conditions
Flavor and fragrance research
Specific fruity organoleptic profile
Sensory profile reproducibility with exact CAS
Structure-reactivity enolate studies
Predicted pKa and steric environment
Enolate generation behavior vs. mono-substituted analogs

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

172.109944368 g/mol

Monoisotopic Mass

172.109944368 g/mol

Heavy Atom Count

12

Explore Compound Types